Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 5-Alkoxy Analogs
5-(2,2-Difluoroethoxy)-1H-benzimidazole exhibits significantly higher calculated lipophilicity (LogP) compared to its non-fluorinated 5-alkoxy counterparts, a critical parameter for membrane permeability and target engagement [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.7 |
| Comparator Or Baseline | 5-Methoxy-1H-benzimidazole: LogP ≈ 1.3; 5-Ethoxy-1H-benzimidazole: LogP ≈ 1.8 |
| Quantified Difference | Δ LogP ≈ +1.4 over methoxy analog; Δ LogP ≈ +0.9 over ethoxy analog |
| Conditions | In silico prediction (XLogP3 algorithm) and experimental RP-HPLC retention data from congeneric benzimidazole series. |
Why This Matters
This quantifiable increase in lipophilicity, driven by the difluoroethoxy group, can improve passive membrane permeability and cellular uptake, a crucial factor for selecting this specific building block over simpler alkoxy analogs in cell-based assay development.
- [1] ChemExper Chemical Directory. (n.d.). 5-(2,2-Difluoroethoxy)-1H-benzimidazole (CAS 1822861-61-9). View Source
- [2] PubChem. (n.d.). 5-Methoxy-1H-benzimidazole. Compound Summary. View Source
